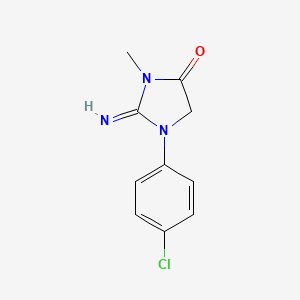

Clazolimine

Vue d'ensemble

Description

Clazolimine is an imidazolidinone-based aldosterone antagonist with potassium-sparing diuretic activity. Clazolimine antagonizes aldosterone at the mineralocorticoid receptor in the kidneys, thereby increasing sodium excretion and inhibiting potassium excretion.

Applications De Recherche Scientifique

Pharmacokinetic Study in Healthy Volunteers and Epileptic Patients

- Study Overview : This study investigated the pharmacokinetics of Clobazam (CLB), a 1,5-benzodiazepine with anxiolytic properties, which has been used in the treatment of various forms of epilepsy. The study measured CLB using a gas-chromatographic method and analyzed plasma concentrations in both healthy volunteers and epileptic out-patients undergoing long-term therapy with CLB (Tedeschi, Riva, & Baruzzi, 1981).

Single Crystal FLIM Characterization of Clofazimine in Silica-Based Materials

- Study Overview : This research studied Clofazimine (CLZ), an antibiotic used against Gram-positive bacteria and leprosy, and its loading, stability, and distribution when encapsulated in silica-based mesoporous materials and zeolites. The study is significant for understanding how silica frameworks affect the properties of encapsulated drugs like CLZ, with implications for the design of drug carriers (Angiolini, Cohen, & Douhal, 2019).

Effect of Clofazimine on Infectious and Noninfectious Diseases

- Study Overview : Clofazimine has been clinically used for nearly 40 years, primarily indicated for multibacillary leprosy. However, its effectiveness extends to several infectious and noninfectious diseases, such as typical mycobacterial infections, rhinoscleroma, and severe acne. The study summarizes its clinical experience, possible mechanisms of action, and side effects (Arbiser & Moschella, 1995).

Cadazolid: A Novel Antibiotic for Clostridium difficile

- Study Overview : Cadazolid, a new antibiotic developed for treating Clostridium difficile-associated diarrhea, was evaluated for its safety, tolerability, and pharmacokinetics in healthy subjects. The study provides insights into its low systemic exposure and high concentrations at the site of action, demonstrating its potential as an effective treatment for C. difficile infection (Baldoni, Gutierrez, Timmer, & Dingemanse, 2014).

In Vitro and In Vivo Antibacterial Evaluation of Cadazolid

- Study Overview : This research evaluates cadazolid, an oxazolidinone-type antibiotic, against Clostridium difficile. It highlights cadazolid's potent in vitro activity, bactericidal effect, and its ability to inhibit C. difficile spore formation, supporting its further clinical development for CDI treatment (Locher, Seiler, Chen, Schroeder, Pfaff, Enderlin, Klenk, Fournier, Hubschwerlen, Ritz, Kelly, & Keck, 2013).

Clazosentan: Neurological Ischemia and Infarction After Subarachnoid Hemorrhage

- Study Overview : This randomized, double-blind, placebo-controlled phase 2 trial assessed the efficacy and safety of clazosentan, an endothelin receptor antagonist, in preventing vasospasm after aneurysmal subarachnoid hemorrhage. The study found a significant dose-dependent reduction in moderate and severe vasospasm (Macdonald, Kassell, Mayer, Ruefenacht, Schmiedek, Weidauer, Frey, Roux, & Pasqualin, 2008).

Propriétés

Numéro CAS |

40828-44-2 |

|---|---|

Nom du produit |

Clazolimine |

Formule moléculaire |

C10H10ClN3O |

Poids moléculaire |

223.66 g/mol |

Nom IUPAC |

1-(4-chlorophenyl)-2-imino-3-methylimidazolidin-4-one |

InChI |

InChI=1S/C10H10ClN3O/c1-13-9(15)6-14(10(13)12)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3 |

Clé InChI |

TUQAUZURSHKTFF-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |

SMILES canonique |

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

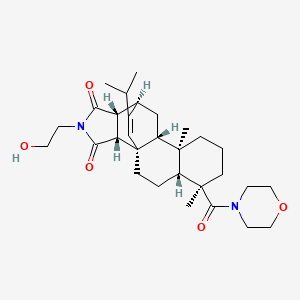

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,5aS,8aR)-5-(1,3-benzodioxol-4-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B1207949.png)

![7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one](/img/structure/B1207953.png)

![5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1207963.png)